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Compound of Interest

Compound Name: Decatrestrictine C

Cat. No.: B1670110

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Decarestrictine C and its
naturally occurring analogs, including Decarestrictine C1, C2, D, and L. It is intended to serve
as a comprehensive resource, offering insights into synthetic strategies, quantitative data, and
detailed experimental protocols for key reactions. Furthermore, this document elucidates the
biological context of these molecules as inhibitors of cholesterol biosynthesis, providing a
diagram of the relevant signaling pathway.

Introduction

Decarestrictines are a family of fungal metabolites, primarily isolated from Penicillium
simplicissimum and Penicillium corylophilum. These natural products have garnered significant
attention from the scientific community due to their potent inhibitory effects on cholesterol
biosynthesis. Structurally, they are characterized by a 10-membered lactone ring, with
variations in the oxygenation pattern. Their promising biological activity and challenging
molecular architecture make them compelling targets for total synthesis. The development of
efficient synthetic routes is crucial for enabling further structure-activity relationship (SAR)
studies and the exploration of their therapeutic potential.
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Table 1: Summary of Key Total Syntheses of
; ictine Anal
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. Key . Steps
Decarestrict Starting Overall
] Features of ) (Longest ) Reference
ine Analog . Materials . Yield
Synthesis Linear
Sequence)
Convergent
o approach, L-(-)-Malic o o
Decarestrictin o ) Not explicitly Not explicitly Mohapatra et
Esterification,  acid, D-(+)-
eCl&cC2 ) ) ) stated stated al., 2009
Ring-closing Mannitol
metathesis
Commercially
Decarestrictin ~ Enantioselect  available Not explicitly o
_ . _ 15 Pilli, 1998[1]
eD ive synthesis starting stated
materials
(S)-Malic
(+)- Convergent i
o ) ~acid, (R)- Donaldson et
Decarestrictin ~ enantioselecti 13 6.3%
) Isobutyl al., 2003[2]
eL ve synthesis
lactate

Table 2: Quantitative Data for the Total Synthesis of

Decarestrictine D
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Reagents and

Step Reaction . Yield (%)
Conditions
o NaH, TBSCI, THF, 0
1 Silylation 91
°C
o (COCl)2, DMSO, EtsN,
2 Swern Oxidation -
CH2Clz, -78 °C to rt
NaH,
Horner-Wadsworth-
3 ) (EtO)2P(O)CH2CO2Et, 70
Emmons Reaction
THF, 0 °C
4 Sharpless Asymmetric ~ MsNHz, AD-mix-q, t- 94
Dihydroxylation BuOH, H20
o Imidazole, TBSCI,
5 Silylation 100
DMF
) i-Buz2AlIH, Toluene, -95
6 Reduction -
°C
7 Takai Olefination CrClz, CHIs, THF 55 (over 2 steps)
o CrOs, H2S0a4,
8 Jones Oxidation 53 (over 2 steps)
Acetone, H20
. LiAlH4, THF, 15 °C to
9 Reduction 85
reflux
10 Silylation TBSCI 83
Yamaguchi DMAP, EtsN, PhH,
11 o 83
Esterification THF
12 Desilylation Pyr-HF, Pyr, THF -
Dess-Martin
13 Dess-Martin Oxidation  periodinane, CH2Clz, -
H20
Nozaki-Hiyama-Kishi )
14 CrClz, NiClz, DMF 30 (over 3 steps)

Reaction

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o HF, n-BuaN*F~,
15 Desilylation 80
MeCN

Note: Yields for some steps were not explicitly provided in the summarized literature. Access to
the full publication is recommended for complete details.

Experimental Protocols

The following protocols are based on the reported total synthesis of Decarestrictine D by Pilli
(1998) and represent key transformations. For complete and detailed procedures, it is
imperative to consult the original publication.

Protocol 1: Sharpless Asymmetric Dihydroxylation (Step
4)

This protocol describes the stereoselective formation of a diol from an alkene.

Materials:

a,B-Unsaturated ester (product of step 3)
o AD-mix-a

e Methanesulfonamide (MsNH2)

e tert-Butanol (t-BuOH)

o Water

o Sodium sulfite (Na2S0s)

o Ethyl acetate (EtOAC)

e Brine

o Anhydrous magnesium sulfate (MgSOa)
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 Silica gel for column chromatography

Procedure:

To a stirred solution of the a,B-unsaturated ester in a 1.1 mixture of t-BuOH and water at 0
°C, add AD-mix-a and MsNH:.

« Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by
thin-layer chromatography (TLC).

e Quench the reaction by adding solid Na2SOs and continue stirring for 1 hour at room
temperature.

o Extract the aqueous layer with EtOAc.

o Wash the combined organic layers with brine, dry over anhydrous MgSQOas, and concentrate
under reduced pressure.

 Purify the crude product by silica gel column chromatography to afford the desired diol.

Protocol 2: Yamaguchi Esterification (Step 11)

This protocol details the macrolactonization to form the 10-membered ring.

Materials:

Seco-acid (product of step 10)

e 2,4,6-Trichlorobenzoyl chloride

e Triethylamine (EtsN)

e 4-Dimethylaminopyridine (DMAP)

e Anhydrous toluene

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous sodium bicarbonate (NaHCOs)
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Brine
Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a solution of the seco-acid in anhydrous THF, add EtsN and 2,4,6-trichlorobenzoyl
chloride at room temperature.

Stir the mixture for 2 hours.

In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and
heat to reflux.

Add the activated acid solution dropwise to the refluxing DMAP solution over several hours
using a syringe pump.

After the addition is complete, continue to reflux the mixture until the reaction is complete
(monitored by TLC).

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCOs.
Extract the mixture with a suitable organic solvent (e.g., EtOAC).

Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
in vacuo.

Purify the residue by silica gel column chromatography to yield the macrolactone.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis and
Potential Inhibition by Decarestrictine C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Total Synthesis of Decarestrictine C and its Analogs:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670110#total-synthesis-of-decarestrictine-c-and-its-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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